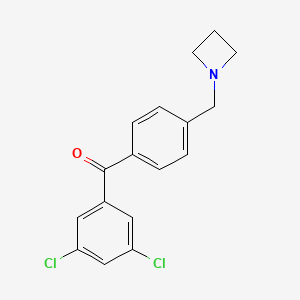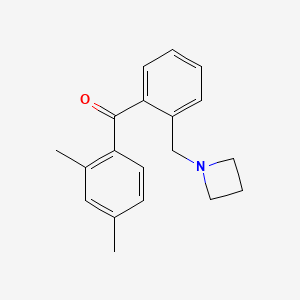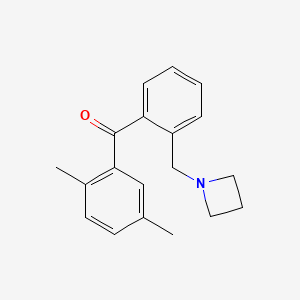![molecular formula C16H20ClN3O2 B1293001 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide CAS No. 1119449-60-3](/img/structure/B1293001.png)
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide
Vue d'ensemble
Description
The compound 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide is a chemical entity that has not been directly studied in the provided papers. However, the papers do discuss related compounds that can provide insights into the chemical behavior and properties that might be expected from this compound. For instance, the first paper examines the chemical properties of a similar molecule, 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, which includes various reactions such as acylation, oxidation, and interactions with nucleophilic reagents . The second paper details the synthesis and characterization of isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate, a molecule with a different core structure but sharing some functional groups that may exhibit similar reactivity .
Synthesis Analysis
The synthesis of related compounds involves multifunctional synthons that can undergo various chemical transformations. The first paper does not provide a direct synthesis route for the compound but suggests that the chloromethyl and amino groups on the oxadiazole ring can be functionalized through acylation and oxidation . The second paper describes the synthesis of a biologically potent molecule using singlet oxygen induced by visible light, which could be a method of interest for synthesizing similar compounds .
Molecular Structure Analysis
While the exact molecular structure of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide is not provided, the structure of a related compound is described in the second paper. The crystal structure of isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate is reported to be triclinic with an elaborate system of intra- and intermolecular hydrogen bonds . This information can be used to infer that the compound may also form supramolecular structures stabilized by hydrogen bonding.
Chemical Reactions Analysis
The first paper provides a detailed account of the reactions that the chloromethyl group can undergo with N- and S-nucleophilic reagents, as well as transformations of the oxadiazole ring . These reactions are relevant to the compound as they may occur at the chloromethyl group present in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the second paper's analysis of the related compound using DFT-B3LYP/6-311+G(d,p) level of theory for vibrational and NMR analyses, as well as in silico drug likeness and antifungal activity, suggests that similar computational and experimental techniques could be applied to determine the properties of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide .
Applications De Recherche Scientifique
Chemical Properties and Synthesis
The compound has been used as a multifunctional synthon in the synthesis of 1,2,5-oxadiazole derivatives. Its chemical properties include acylation of the amino group, oxidation to azo and nitro groups, reactions of the chloromethyl group with N- and S-nucleophilic reagents, and transformation reactions of the 1,2,4-oxadiazole ring (Stepanov, Dashko, & Stepanova, 2019).
Glycogen Phosphorylase Inhibition
Derivatives of this compound have been involved in the synthesis of conjugates with D-glucose, 1,3,4-oxadiazole, and 1,2,3-triazole for the purpose of inhibiting glycogen phosphorylase. The best inhibitors synthesized in this process exhibited inhibition constants in the upper micromolar range, indicating potential therapeutic applications (Kun et al., 2011).
Development of Novel Hybrids
The compound has been used in the green synthesis of novel benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids. These hybrids were synthesized with good to excellent yields and have potential applications in various chemical and pharmaceutical fields (Anterbedy, Mokenapelli, & Thalari, 2021).
Synthesis of Chromone Derivatives
It has been involved in reactions with pyrrolidine, piperidine, and morpholine to produce chromone derivatives. These reactions have led to the creation of various 1,2,4-oxadiazol-3-yl-4H-chromones, indicating its versatility as a reagent in heterocyclic chemistry (Rao, Reddy, Jyotsna, & Sait, 2014).
Mécanisme D'action
Target of Action
The primary targets of the compound “3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide” are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
The 1,2,4-oxadiazole heterocycle, a part of its structure, is known to be a bioisostere of amide and shows better hydrolytic and metabolic stability . This suggests that the compound might interact with its targets in a similar way to amides.
Biochemical Pathways
The 1,2,4-oxadiazole moiety is a common feature in many bioactive compounds and drugs, suggesting that this compound could potentially interact with various biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole ring might enhance the compound’s metabolic stability, potentially influencing its bioavailability .
Propriétés
IUPAC Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-propan-2-yl-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-4-8-20(11(2)3)16(21)13-7-5-6-12(9-13)15-18-14(10-17)22-19-15/h5-7,9,11H,4,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZYKMVHHGJYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(C)C)C(=O)C1=CC=CC(=C1)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501139299 | |
| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(1-methylethyl)-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide | |
CAS RN |
1119449-60-3 | |
| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(1-methylethyl)-N-propylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(1-methylethyl)-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)

